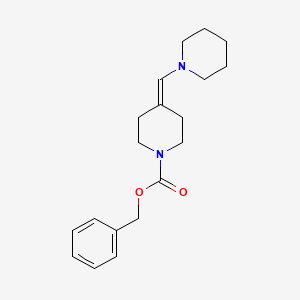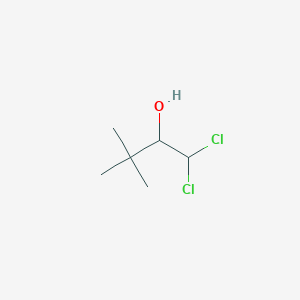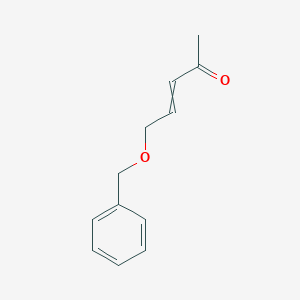
5-benzyloxypent-3-en-2-one
Vue d'ensemble
Description
5-benzyloxypent-3-en-2-one is an organic compound characterized by a benzyloxy group attached to a pentenone backbone. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyloxypent-3-en-2-one typically involves the reaction of benzyl alcohol with pent-3-en-2-one under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the pentenone to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-benzyloxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pentenone can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases depending on the desired substitution.
Major Products
The major products formed from these reactions include benzyloxy-substituted alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions employed.
Applications De Recherche Scientifique
5-benzyloxypent-3-en-2-one is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 5-benzyloxypent-3-en-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Benzyloxy)propan-2-one
- 3-(Benzyloxy)propanal
- 5-(Benzyloxy)pent-2-en-1-ol
Uniqueness
5-benzyloxypent-3-en-2-one is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its combination of an aromatic benzyloxy group with an aliphatic pentenone backbone provides versatility that is not commonly found in similar compounds .
Propriétés
Numéro CAS |
60656-88-4 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
5-phenylmethoxypent-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-8H,9-10H2,1H3 |
Clé InChI |
CFZZYECNEFOQSS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
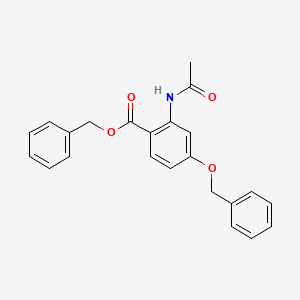
![Benzene, 1-[(methylsulfonyl)methyl]-2-nitro-3-(trifluoromethyl)-](/img/structure/B8562169.png)
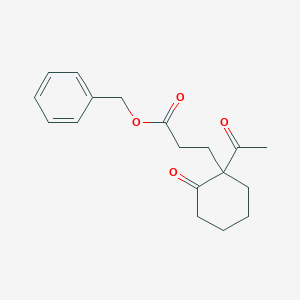

![5-(Chloromethyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B8562199.png)
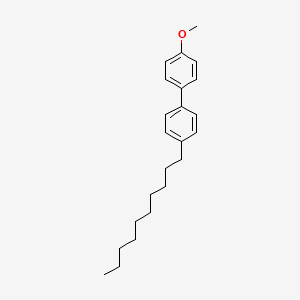
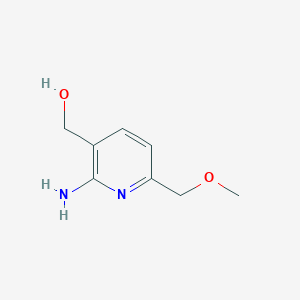
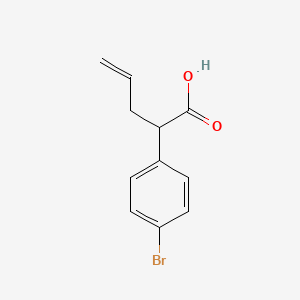
![ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylate](/img/structure/B8562227.png)
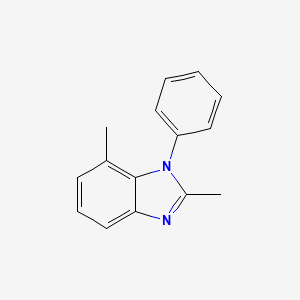
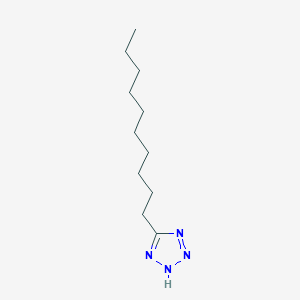
![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B8562237.png)
